molecular formula C6H8Cl2N2S B15055233 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride

4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride

Cat. No.: B15055233
M. Wt: 211.11 g/mol
InChI Key: XJWUHQCPKZPWNK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride typically involves the chloromethylation of 2-(methylthio)pyrimidine. This reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions and degradation of the product.

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. These methods also incorporate purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, although these are less common compared to substitution and oxidation.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and industrial processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as UV resistance or enhanced stability.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.

Comparison with Similar Compounds

Similar compounds to 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride include other chloromethylated pyrimidines and thio-substituted pyrimidines. These compounds share similar chemical properties but may differ in their reactivity and biological activities. For example:

    4-(Chloromethyl)pyrimidine hydrochloride:

    2-(Methylthio)pyrimidine: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.

Properties

Molecular Formula

C6H8Cl2N2S

Molecular Weight

211.11 g/mol

IUPAC Name

4-(chloromethyl)-2-methylsulfanylpyrimidine;hydrochloride

InChI

InChI=1S/C6H7ClN2S.ClH/c1-10-6-8-3-2-5(4-7)9-6;/h2-3H,4H2,1H3;1H

InChI Key

XJWUHQCPKZPWNK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)CCl.Cl

Origin of Product

United States

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